molecular formula C26H20N2OS2 B2747612 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide CAS No. 476275-64-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide

Cat. No. B2747612
CAS RN: 476275-64-6
M. Wt: 440.58
InChI Key: KCISYEHMIHFFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of benzothiazole derivatives, which are known to exhibit diverse biological activities such as antibacterial, antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide”, is typically achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The specific structure of “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide” would include additional functional groups attached to the benzothiazole core .

Scientific Research Applications

Quantum Dots and Optoelectronics

Quantum dots (QDs) are nanoscale semiconductor particles that exhibit quantum confinement effects. Researchers have explored using this compound as a precursor for synthesizing QDs. These tiny, luminescent particles find applications in displays, solar cells, and biological imaging due to their tunable emission properties. By controlling the size and composition of QDs derived from our compound, scientists can tailor their optical properties for specific applications .

Anticancer Agents

The benzothiazole and benzothiophene moieties in the compound suggest potential anticancer activity. Researchers investigate its effects on cancer cell lines, studying its mechanism of action and potential as a targeted therapy. The carboxamide group may enhance cellular uptake, making it an interesting candidate for drug development. Further studies are needed to validate its efficacy and safety .

Organic Light-Emitting Diodes (OLEDs)

The naphthalene core and benzothiophene ring make this compound suitable for OLEDs. OLEDs are energy-efficient, thin-film devices used in displays and lighting. By incorporating our compound into OLED structures, researchers aim to improve device efficiency, color purity, and stability. Its electron-transporting properties are particularly relevant in this context .

Photovoltaics and Solar Cells

Given the compound’s conjugated structure, it could serve as a building block for organic photovoltaic materials. Organic solar cells based on small molecules offer advantages such as flexibility and low-cost fabrication. Researchers explore its potential as an electron donor or acceptor in bulk heterojunction solar cells. Optimization of its electronic properties is crucial for efficient charge separation and transport .

Fluorescent Probes and Sensors

The benzothiazole group is known for its fluorescence properties. Scientists have synthesized derivatives of our compound as fluorescent probes for detecting specific analytes (e.g., metal ions, pH changes, or enzyme activity). These probes find applications in biological imaging, environmental monitoring, and chemical sensing. Their selectivity and sensitivity depend on the specific functionalization of the compound .

Quantum Computing and Information Processing

As quantum technologies advance, the compound’s quantum properties become relevant. Quantum computing relies on qubits (quantum bits) with unique states. Researchers explore using individual molecules (such as our compound) as qubits. By controlling their quantum states, they aim to build more powerful quantum computers. Additionally, the compound’s entanglement properties may play a role in quantum communication and cryptography .

These applications highlight the versatility of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide across diverse scientific fields. Keep in mind that ongoing research may uncover even more exciting possibilities! 🌟

Future Directions

The future directions for the study of benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide”, could involve further exploration of their potential biological activities and mechanisms of action, as well as the development of new synthetic methods for their preparation .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2OS2/c29-24(18-14-13-16-7-1-2-8-17(16)15-18)28-26-23(19-9-3-5-11-21(19)30-26)25-27-20-10-4-6-12-22(20)31-25/h1-2,4,6-8,10,12-15H,3,5,9,11H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCISYEHMIHFFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.